molecular formula C9H8FNO2 B1408492 (S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1798336-30-7

(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1408492
M. Wt: 181.16 g/mol
InChI Key: SAPYXLJRKMNQGG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of the benzo[b][1,4]oxazin-3(4H)-one class . Compounds of this class have been studied for their potential as histone deacetylase inhibitors .


Synthesis Analysis

While specific synthesis information for the compound was not found, similar compounds have been synthesized from simple esterification reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .

Scientific Research Applications

Synthesis and Chemical Properties

  • (S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has been utilized in the synthesis of various chemical compounds. For instance, Xiaoguang and Du-lin (2005) reported the synthesis of 2-(7-Fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones using amino resin as a scavenger reagent. The synthesized compounds exhibited purities between 86% to 95% and were characterized by NMR, IR, and MS techniques (W. Xiaoguang & Yin Du-lin, 2005).

Applications in Biological and Pharmaceutical Research

  • The compound has been investigated for its antimicrobial properties. Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives and tested them for antimicrobial activity against various bacteria and fungi. They found that fluorine atoms in these compounds play a significant role in enhancing antimicrobial properties (Liang Fang et al., 2011).
  • Huang et al. (2005) explored the herbicidal activity of related compounds, identifying them as inhibitors of protoporphyrinogen oxidase, an enzyme critical in plant chlorophyll synthesis. Their research showed these compounds have potential as effective herbicides (Mingzhi Huang et al., 2005).

Other Notable Research Areas

  • Meng et al. (2013) reported the microwave synthesis of chiral N-Benzyl-2-methyl-2H-benzo(b)(1,4)oxazin/thiazin-3(4H)-ones via Smiles rearrangement, highlighting the compound's role in synthesizing biologically active molecules (Li-juan Meng et al., 2013).
  • Bollu et al. (2017) synthesized triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones, demonstrating their potential as antimicrobial agents. Molecular docking studies validated the antimicrobial activity of these compounds (Rajitha Bollu et al., 2017).

properties

IUPAC Name

(2S)-8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPYXLJRKMNQGG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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